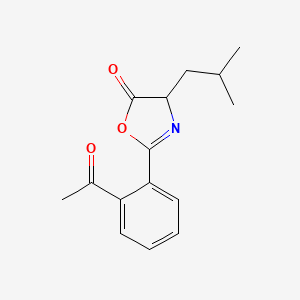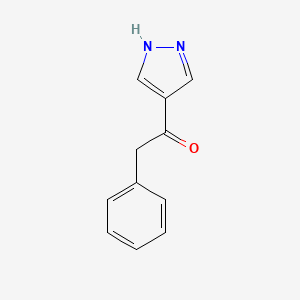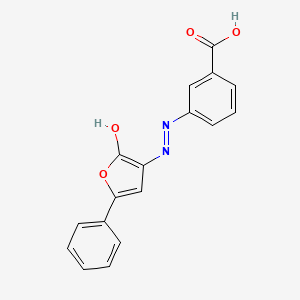
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid is a complex organic compound with a unique structure that combines a furan ring, a hydrazone linkage, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid typically involves the condensation of 2-oxo-5-phenylfuran-3(2H)-carbaldehyde with hydrazinylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted benzoic acids.
科学的研究の応用
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydrazone linkage may play a role in its biological activity by forming reversible covalent bonds with target proteins. Additionally, the furan ring and benzoic acid moiety may contribute to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
- 2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinecarboxamide
- 3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid methyl ester
- 2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinylbenzoic acid
Uniqueness
This compound is unique due to its combination of a furan ring, hydrazone linkage, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the benzoic acid moiety may enhance its solubility and bioavailability compared to other hydrazone derivatives.
特性
CAS番号 |
62160-60-5 |
|---|---|
分子式 |
C17H12N2O4 |
分子量 |
308.29 g/mol |
IUPAC名 |
3-[(2-hydroxy-5-phenylfuran-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)12-7-4-8-13(9-12)18-19-14-10-15(23-17(14)22)11-5-2-1-3-6-11/h1-10,22H,(H,20,21) |
InChIキー |
YOZMFKRTDAAZNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)
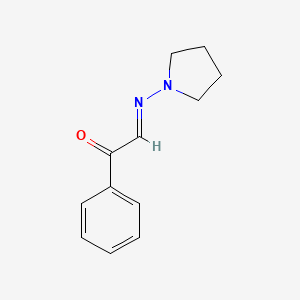

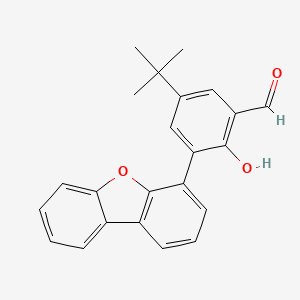

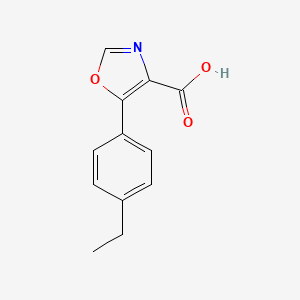
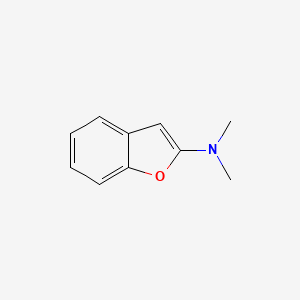
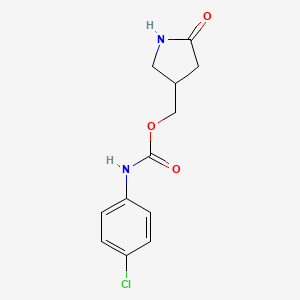
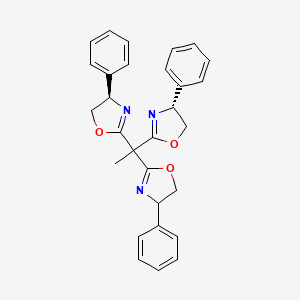

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
